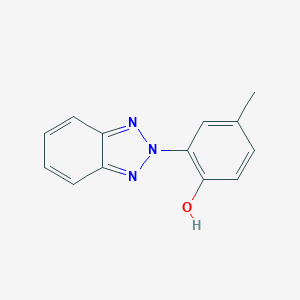
Drometrizole
Cat. No. B141654
Key on ui cas rn:
2440-22-4
M. Wt: 225.25 g/mol
InChI Key: MCPKSFINULVDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05262541
Procedure details


Example 5 of U.S. Pat. No. 4,835,284 is duplicated. Water (70 ml), 97% sodium hydroxide 5.2 g, 2-nitro-2'-hydroxy-5'-methylazobenzene (12.9 g) and toluene (10 ml) are mixed and heated to 60° C. After stirring, hydroquinone (0.6 g) is added and glucose (5.0 g) is added to the mixture over one hour at 40° to 45° C. The mixture is further stirred for two hours, and the azobenzene disappears. The reaction liquor is neutralized with 62% sulfuric acid 5.8 g, and is cooled to 20° C. to precipitate a crystal. The crystal thus precipitated is separated by filtration to obtain a wet product 12 g of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole-N-oxide (dry weight: 10.8 g, yield 90.0%, and melting point: 138° C. to 140° C.). To the wet product (12 g) thus obtained, are added methanol (60 ml), water (30 ml), 97% sodium hydroxide (13.0 g) and 9-fluorenone (0.5 g), and glucose (5.5 g) is further added to the mixture over one hour while stirring at 50° to 55° C. The mixture is reacted while stirring at 75° C. (boiling point) for 5 hours. As a result, the N-oxide disappears. The reaction liquor is neutralized with 62% sulfuric acid 19.8 g to pH 8 to precipitate a crystal. The precipitated crystal is separated by filtration, and the separated crystal is fully washed with water and further with methanol. The washed crystal is then dried, thus obtaining 9.4 g of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole having a melting point of 128° to 130° C. at the yield of 92.8%. One can see that the reaction using an aromatic ketone takes over 9 hours to complete. Two catalysts are also required.
[Compound]
Name
product
Quantity
12 g
Type
reactant
Reaction Step One

Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two







Yield
92.8%
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[OH:15][C:16]1[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][C:17]=1[N:23]1[N+:27]([O-])=[C:26]2[CH:29]=[CH:30][CH:31]=[CH:32][C:25]2=[N:24]1.S(=O)(=O)(O)O>C1C2C(=O)C3C(=CC=CC=3)C=2C=CC=1.O.CO>[OH:15][C:16]1[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][C:17]=1[N:23]1[N:27]=[C:26]2[CH:29]=[CH:30][CH:31]=[CH:32][C:25]2=[N:24]1 |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
product
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
N-oxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=C(C=C1)C)N1N=C2C(=[N+]1[O-])C=CC=C2
|
Step Three
|
Name
|
|
|
Quantity
|
19.8 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
5.5 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)=O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring at 50° to 55° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is further added to the mixture over one hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture is reacted
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring at 75° C. (boiling point) for 5 hours
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate a crystal
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitated crystal is separated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
the separated crystal is fully washed with water and further with methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The washed crystal is then dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=C(C=C1)C)N1N=C2C(=N1)C=CC=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.4 g | |
| YIELD: PERCENTYIELD | 92.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
